molecular formula C12H24Cl2N3O4P B1671904 N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester CAS No. 7568-40-3

N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester

Cat. No.: B1671904
CAS No.: 7568-40-3
M. Wt: 376.21 g/mol
InChI Key: KIWNGVJNFFGUIK-UHFFFAOYSA-N
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Preparation Methods

Glyciphosphoramide can be synthesized through several routes. One common method involves the reaction of phosphoramide with glycine esters under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity.

Chemical Reactions Analysis

Glyciphosphoramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce glyciphosphoramide to its corresponding amine derivatives.

    Substitution: Glyciphosphoramide can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Glyciphosphoramide has a wide range of scientific research applications:

Mechanism of Action

Glyciphosphoramide exerts its effects through the alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to DNA fragmentation and the inhibition of DNA synthesis and RNA transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The primary molecular targets are the DNA bases, and the pathways involved include DNA damage response and apoptosis .

Comparison with Similar Compounds

Glyciphosphoramide is similar to other phosphoramide mustards, such as cyclophosphamide and ifosfamide. it has unique properties that make it particularly effective against certain types of cancer. For example, glyciphosphoramide has shown better efficacy in treating uterocervical cancer compared to cyclophosphamide . Other similar compounds include melphalan and chlorambucil, which also belong to the class of alkylating agents but have different chemical structures and therapeutic profiles .

Properties

CAS No.

7568-40-3

Molecular Formula

C12H24Cl2N3O4P

Molecular Weight

376.21 g/mol

IUPAC Name

ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate

InChI

InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3

InChI Key

KIWNGVJNFFGUIK-UHFFFAOYSA-N

SMILES

CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl

Canonical SMILES

CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl

Appearance

Solid powder

7568-40-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRN 2012594;  M 25;  LS72312;  Z6202;  M 256202;  M256202.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
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N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
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N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester

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